3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide
Description
3-Chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide (CAS: 1325304-83-3) is a benzenesulfonamide derivative featuring a thiophene ring substituted with a pyrazole-carbonyl group and a chloro-methylated aromatic core. Its structure integrates multiple pharmacophoric elements:
- 3,5-Dimethylpyrazole: Enhances lipophilicity and metabolic stability due to methyl groups .
- Thiophene ring: Contributes to π-π stacking interactions in biological targets .
- Chloro and methyl substituents: Influence electronic properties and steric bulk .
This compound is marketed for laboratory research, though its specific applications (e.g., pesticidal, medicinal) remain underexplored in publicly available literature .
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-11-5-6-14(10-15(11)19)27(24,25)21(4)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSUSMTSOHEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable carbonyl compound under acidic or basic conditions.
Thiophene functionalization: The thiophene ring is introduced through a coupling reaction with a halogenated thiophene derivative.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include agrochemicals, enzyme inhibitors, and heterocyclic derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Estimated via computational tools (e.g., ChemAxon).
Key Findings:
Heterocyclic Core: The target compound’s thiophene-pyrazole hybrid contrasts with triazole-dioxolane systems in etaconazole and propiconazole. Triazoles are known for antifungal activity via cytochrome P450 inhibition, whereas pyrazoles may target kinases or cyclooxygenases .
Substituent Effects :
- Chlorophenyl groups in etaconazole/propiconazole enhance fungicidal potency but increase environmental persistence. The target compound’s single chloro may reduce toxicity .
- Sulfonamide vs. Sulfanyl : Sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity than sulfanyl groups (), favoring enzyme inhibition .
Applications: Etaconazole and propiconazole are commercially validated agrochemicals, while the target compound’s role remains exploratory, possibly due to its complex synthesis or unoptimized bioavailability .
Biological Activity
3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a thiophene ring, a pyrazole moiety, and a sulfonamide group, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing pyrazole and sulfonamide groups exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against Mycobacterium tuberculosis, revealing promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . While specific data for our compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The presence of the sulfonamide group in the compound may contribute to its ability to inhibit inflammatory pathways. This has been observed in similar compounds where the anti-inflammatory effects were attributed to modulation of cytokine production and inhibition of cyclooxygenase enzymes.
Anticancer Activity
The potential anticancer activity of compounds with similar structures has been documented. For instance, derivatives with pyrazole moieties have shown cytotoxic effects on various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest . Although direct studies on this specific compound are lacking, its structural features align with those known to exhibit such activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in folate synthesis in bacteria.
- Receptor Binding : The pyrazole and thiophene components may interact with specific receptors or proteins within cells, influencing various signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
